molecular formula C8H10ClN3O2 B15259555 6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid

6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid

Cat. No.: B15259555
M. Wt: 215.64 g/mol
InChI Key: ZEXIRLDLKBPOQP-UHFFFAOYSA-N
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Description

6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 4, a chlorine substituent at position 6, and a dimethylaminomethyl group at position 2. The dimethylaminomethyl group may enhance solubility and bioavailability compared to bulkier or more lipophilic substituents, making it a candidate for further medicinal chemistry optimization.

Properties

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

6-chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H10ClN3O2/c1-12(2)4-7-10-5(8(13)14)3-6(9)11-7/h3H,4H2,1-2H3,(H,13,14)

InChI Key

ZEXIRLDLKBPOQP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=CC(=N1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the use of 4,5-disubstituted pyrimidine derivatives in a single-step reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method includes the use of ZnCl2-catalyzed three-component coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aniline derivatives can produce various substituted pyrimidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key pyrimidine-based analogs and their substituent effects are summarized below:

Compound Name Substituents (Position) Molecular Weight CAS Number Key Structural/Functional Insights
6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid Cl (6), (CH3)2NCH2 (2) 231.64 (calc) Not provided Dimethylaminomethyl enhances solubility; Cl at position 6 may direct electrophilic substitution.
2-Chloro-6-methylpyrimidine-4-carboxylic acid () Cl (2), CH3 (6) 186.59 (calc) 89581-58-8 Methyl at position 6 increases steric hindrance; Cl at position 2 alters electronic distribution.
6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid () Cl (6), CH2CH2OCH3 (2) 232.67 (C8H9ClN2O3) 1881328-90-0 Methoxyethyl introduces ether oxygen for H-bonding; longer chain increases flexibility.
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid () Br (5), (CH3)2N (2) 260.09 (C7H8BrN3O2) EN300-126716 Bromine at position 5 increases polarizability; dimethylamino at position 2 enhances basicity.
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid () Cl (5), cyclopropyl (2), OH (6) 214.62 (calc) Not provided Cyclopropyl induces ring strain; hydroxyl group enables strong H-bonding.

Key Observations :

  • Halogen Position: Chlorine at position 6 (target compound) versus position 2 () alters electronic effects.
  • Amino vs. Ether Groups: The dimethylaminomethyl group (target) offers basicity and solubility, whereas methoxyethyl () provides H-bond acceptor capacity without basicity.
  • Bromine vs.
Analytical and Physicochemical Properties
  • HPLC Purity: Analogous compounds (e.g., 6-dialkylaminopyrimidines in ) achieve ≥95% purity , suggesting rigorous purification protocols.
  • LC-MS Data : Molecular ion peaks (e.g., m/z 438.2 [M + H]+ in ) confirm successful synthesis . The target compound’s theoretical m/z is 232.07 [M + H]+, assuming C8H10ClN3O2.

Biological Activity

6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, synthesis, and therapeutic potential based on recent research findings.

Molecular Formula: C7_7H8_8ClN3_3O2_2
Molecular Weight: 201.61 g/mol
IUPAC Name: 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid

The synthesis of this compound typically involves a nucleophilic substitution reaction of 2,4-dichloropyrimidine with dimethylamine, followed by carboxylation to introduce the carboxylic acid group at the 4-position. This synthetic pathway allows for the introduction of functional groups that enhance its biological activity.

Biological Activity

6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid exhibits several biological activities, particularly in anti-inflammatory and enzyme inhibition studies.

Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrimidine compounds, including 6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid, possess significant anti-inflammatory properties. For instance, compounds were tested for their inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The half-maximal inhibitory concentration (IC50_{50}) values were reported to be comparable to standard anti-inflammatory drugs like celecoxib .

CompoundIC50_{50} (μmol)Reference
6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid0.04 ± 0.02
Celecoxib0.04 ± 0.01

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as COX enzymes. The chloro and dimethylamino groups facilitate binding to the active sites of these enzymes, leading to modulation of their activity. The carboxylic acid group may also participate in hydrogen bonding, enhancing the stability of the compound-target complex.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study investigated the inhibitory effects of various pyrimidine derivatives on COX-1 and COX-2 enzymes. The findings indicated that certain derivatives exhibited stronger selectivity for COX-2, which is often associated with reduced gastrointestinal side effects compared to non-selective COX inhibitors .
  • In Vivo Studies : In animal models, compounds similar to 6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid demonstrated significant reductions in inflammation markers following administration in carrageenan-induced paw edema assays .
  • Structure–Activity Relationships (SAR) : Research has highlighted the importance of substituents on the pyrimidine ring in enhancing anti-inflammatory activity. Electron-releasing groups were found to improve potency against COX enzymes, suggesting that structural modifications can be strategically employed to optimize therapeutic efficacy .

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